7-Phenoxy-2,3-dihydroquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
620598-01-8 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
7-phenoxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H13NO2/c17-15-8-9-16-14-10-12(6-7-13(14)15)18-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 |
InChI Key |
IHPPWVVWOKLDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Characterization of 7 Phenoxy 2,3 Dihydroquinolin 4 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of 2,3-dihydroquinolin-4(1H)-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the compound's structure.
In the ¹H NMR spectra of 2,3-dihydroquinolin-4(1H)-one derivatives, the protons of the heterocyclic ring exhibit characteristic signals. The methylene (B1212753) protons at the C2 and C3 positions typically appear as multiplets due to spin-spin coupling. For instance, in several (R)-2-aryl-2,3-dihydroquinolin-4(1H)-ones, the C3 methylene protons (CH₂) resonate as a multiplet in the range of δ 2.70–2.93 ppm. rsc.org The methine proton at C2 (CH) often appears as a doublet of doublets, for example, around δ 4.76 ppm, due to coupling with the adjacent C3 protons. rsc.org The N-H proton of the dihydroquinolinone core is typically observed as a broad singlet, often around δ 4.5 ppm. rsc.org
The aromatic protons of the quinolinone scaffold and any aryl substituents display signals in the downfield region (typically δ 6.60–8.00 ppm), with their multiplicity and coupling constants providing crucial information about the substitution pattern. rsc.org For a 7-phenoxy derivative, one would expect to see signals corresponding to the phenoxy group's protons in this aromatic region, in addition to the protons on the quinolinone ring system.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) at the C4 position is characteristically found far downfield, typically in the range of δ 192.2–193.7 ppm. rsc.org The carbons of the heterocyclic ring, C2 and C3, resonate at approximately δ 58.0 ppm and δ 46.7 ppm, respectively. rsc.org The aromatic carbons, including those bearing the phenoxy substituent, would appear in the δ 114–152 ppm range, with quaternary carbons often showing distinct chemical shifts. rsc.org
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Compound |
|---|---|---|---|
| N-H | 4.51 (s, 1H) | - | (R)-2-phenyl-2,3-dihydroquinolin-4(1H)-one |
| C2-H | 4.66 (dd, 1H) | 58.4 | |
| C3-H₂ | 2.86–2.71 (m, 2H) | 46.8 | |
| C4 (C=O) | - | 193.3 | |
| Aromatic | 6.66-7.86 (m) | 116.1-151.7 | |
| N-H | 4.42 (s, 1H) | - | (R)-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one |
| C2-H | 4.72 (dd, 1H) | 58.0 | |
| C3-H₂ | 2.86–2.73 (m, 2H) | 46.7 | |
| C4 (C=O) | - | 193.2 | |
| Aromatic | 6.72-7.86 (m) | 115.9-162.7 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For derivatives of 7-Phenoxy-2,3-dihydroquinolin-4(1H)-one, both standard MS and High-Resolution Mass Spectrometry (HRMS) are vital for confirming the identity of synthesized molecules.
In electrospray ionization (ESI) mass spectrometry, quinolone derivatives typically show a prominent protonated molecular ion peak [M+H]⁺. nih.gov This peak allows for the direct determination of the molecular weight of the compound. For example, the HRMS (ESI) analysis of (R)-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one showed a [M+Na]⁺ adduct at m/z 276.0990, which corresponds to the calculated value of 276.0995 for C₁₆H₁₅NNaO₂. rsc.org This high degree of accuracy is crucial for confirming the elemental formula.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information. Quinolone structures share common fragmentation pathways, often involving the loss of small neutral molecules like water ([M+H−H₂O]⁺) or carbon monoxide ([M+H−CO]⁺). nih.govresearchgate.net For this compound derivatives, characteristic fragmentation would also involve the cleavage of the phenoxy group or rearrangements within the heterocyclic ring, providing further confirmation of the structure. nih.gov
| Compound | Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| (R)-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one | C₁₆H₁₅NO₂ | [M+Na]⁺ | 276.0995 | 276.0990 |
| (R)-2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one | C₁₅H₁₂ClNO | [M+Na]⁺ | 280.0499 | 280.0498 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative would be characterized by several key absorption bands.
The most prominent peak is typically the carbonyl (C=O) stretching vibration of the quinolinone ring, which appears as a strong absorption in the region of 1645–1655 cm⁻¹. rsc.org The N-H stretching vibration of the secondary amine in the heterocyclic ring gives rise to a distinct band, usually around 3280–3300 cm⁻¹. rsc.org
The presence of the aromatic rings (both the quinolinone and the phenoxy group) is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1475–1610 cm⁻¹ region. The ether linkage (C-O-C) of the phenoxy group would be identified by a characteristic stretching band, typically found in the 1210-1250 cm⁻¹ range.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound |
|---|---|---|---|
| N-H | Stretching | 3289 | (R)-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one |
| C=O (Amide) | Stretching | 1649 | |
| C=C (Aromatic) | Stretching | 1605, 1507, 1475 | |
| N-H | Stretching | 3299 | (R)-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one |
| C=O (Amide) | Stretching | 1645 | |
| C=C (Aromatic) | Stretching | 1506 |
X-ray Crystallography for Three-Dimensional Molecular Structure and Packing Analysis
While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and torsion angles. nih.gov
For heterocyclic compounds like 2,3-dihydroquinolin-4(1H)-one derivatives, X-ray analysis reveals the conformation of the heterocyclic ring. This ring is not planar and typically adopts a conformation such as a sofa or twisted boat. The analysis also confirms the relative stereochemistry of substituents on the ring.
The crystallographic data for related structures, such as 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione, show that these molecules can crystallize in systems like the triclinic space group P-1. researchgate.net The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds. For instance, N-H···O hydrogen bonds are commonly observed, linking molecules into dimers or chains. nih.govresearchgate.net In the case of this compound, one would expect the N-H group to act as a hydrogen bond donor and the carbonyl oxygen as an acceptor, influencing the solid-state arrangement. The bulky phenoxy group would also play a significant role in the crystal packing.
| Parameter | Value |
|---|---|
| Formula | C₁₅H₁₂N₂O₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.8495 (13) |
| b (Å) | 12.456 (2) |
| c (Å) | 13.350 (2) |
| α (°) | 103.322 (3) |
| β (°) | 90.002 (3) |
| γ (°) | 102.671 (4) |
| Volume (ų) | 1237.5 (3) |
| Z | 4 |
Computational Chemistry Investigations of 7 Phenoxy 2,3 Dihydroquinolin 4 1h One and Analogues
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between ligands, such as 7-Phenoxy-2,3-dihydroquinolin-4(1H)-one analogues, and their protein receptors.
In one study, phenylamino-phenoxy-quinoline derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Molecular docking simulations revealed that these compounds bind effectively within the hydrophobic cavity of the Mpro binding pocket. nih.gov Specifically, analogues like 4-(4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinoline demonstrated low binding energy values, indicating strong binding affinity. The stability of these complexes was attributed to key interactions, including hydrogen bonding and π-π stacking with crucial amino acid residues such as HIS41, GLU166, and GLN192, which are involved in the enzyme's catalytic mechanism. nih.gov
Similarly, another investigation focused on phenoxy quinoline (B57606) derivatives as antibacterial agents targeting the E. coli CsgC protein. The docking results showed that the most active compounds established significant interactions within the protein's active site. For instance, a highly active derivative formed a hydrogen bond via its pyridine moiety with Lys78 and a hydrophobic π-H interaction with Val80, contributing to its potent biological activity. mdpi.com
These docking studies are crucial for structure-activity relationship (SAR) analysis, providing a rational basis for designing new derivatives with improved binding affinity and specificity. The binding energies and key interactions identified through these simulations are summarized in the table below.
Table 1: Molecular Docking Results for Phenoxy-Quinoline Analogues
| Compound Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| 4-(4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinoline | SARS-CoV-2 Mpro | Low (not specified) | HIS41, GLU166, GLN192 | Hydrogen Bonding, π-π Stacking |
| Pyridine-substituted phenoxy quinoline (3e) | E. coli CsgC (2Y2T) | -5.4 | Lys78, Val80 | Hydrogen Bonding, Hydrophobic |
| Quinoline-stilbene derivative (Compound 24) | E. coli DNA gyraseB | -7.1 | Not specified | Not specified |
| 2H-thiopyrano[2,3-b]quinoline derivative | CB1a Protein | -6.1 | ILE8, LYS7, LYS11, VAL14, PHE15 | Not specified |
This table is interactive. Click on headers to sort.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly valuable for analyzing the relationship between a molecule's electronic properties and its chemical reactivity. For this compound and its analogues, DFT calculations provide insights into their stability, reactivity, and potential interaction mechanisms at an electronic level.
Studies on phenoxy quinoline derivatives have utilized DFT to determine essential structural and physical properties. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgwuxibiology.com A smaller energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to be excited. rsc.orgnih.gov
For a series of synthesized phenoxy quinoline derivatives, DFT calculations at the B3LYP/6-31++G(d,p) level of theory revealed energy gaps ranging from 4.93 to 5.07 eV, indicating a favorable reactivity profile. mdpi.comnih.gov Analysis of the molecular electrostatic potential (MEP) map helps to predict sites for electrophilic and nucleophilic attack. In these compounds, the oxygen atoms and the π-system of the quinoline ring are often identified as electron donor sites, making them targets for electrophilic attack and crucial for interactions with biological receptors. nih.govbhu.ac.in
Table 2: DFT-Calculated Electronic Properties of Quinoline Analogues
| Compound/Analogue Series | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Key Finding |
|---|---|---|---|---|
| Phenoxy Quinoline Derivatives | N/A | N/A | 4.93 - 5.07 | Favorable reactivity profile for antibacterial activity. mdpi.com |
| Quinoline Derivative 6q | -6.04 | -2.66 | 3.382 | Charge density spread from quinoline through amide bond to pyridine ring. rsc.org |
| Quinoline Derivative 6aw | -5.19 | -3.31 | 1.878 | A small energy gap indicates high chemical reactivity. rsc.org |
| Quinazolin-12-one Derivatives | -6.06 to -6.44 | -2.15 to -2.61 | 3.69 - 4.02 | Oxygen atoms and π-system exhibit high reactivity as electron donor sites. nih.gov |
| Quinoline Derivative C | N/A | N/A | 0.1609 | Largest energy gap in its series, suggesting higher stability. researchgate.net |
This table is interactive. Data is sourced from studies on various quinoline analogues to illustrate the application of DFT.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. rowan.edu For ligand-receptor complexes involving analogues of this compound, MD simulations provide critical insights into the conformational stability of the complex, the flexibility of the protein, and the dynamic nature of the binding interactions. fu-berlin.de
In studies of quinazolin-12-one derivatives targeting the PDK1 enzyme, MD simulations confirmed the stability of the ligand-protein complexes. nih.gov The Root Mean Square Fluctuation (RMSF) is another important metric, which measures the fluctuation of individual amino acid residues. github.iocomputabio.com RMSF analysis can highlight which residues are most flexible and which are stabilized upon ligand binding. High interaction fractions with key residues, such as Ala162 in the PDK1 study, point to their critical role in maintaining the binding affinity. nih.gov
MD simulations on various quinoline derivatives have consistently shown that stable binding is maintained throughout the simulation, reinforcing the docking predictions. acs.orgnih.gov These simulations offer a dynamic picture of the ligand-receptor interaction, revealing subtle conformational adjustments and the persistence of key interactions like hydrogen bonds over time, which are crucial for the ligand's biological activity. nih.gov
Table 3: Summary of Molecular Dynamics (MD) Simulation Parameters and Findings for Quinoline Analogues
| Compound/Analogue Series | Target Protein | Simulation Length (ns) | Key Metric | Finding |
|---|---|---|---|---|
| Quinoline Derivatives | Serine/threonine-protein kinase 10 | 100 | RMSD, RMSF | The designed compounds showed stable binding in the active site. nih.gov |
| Quinazolin-12-one Derivative (3f) | PDK1 | Not Specified | RMSD, RMSF | The complex remained stable; Ala162 identified as a critical interacting residue. nih.gov |
| Benzoylselenoureas (Ligands BSU1, BSU10) | C. neoformans Urease | 200 | RMSD, RMSF | Complexes stabilized after an initial 20-30 ns adjustment; catalytic residues remained stable. acs.org |
This table is interactive. It presents findings from studies on related heterocyclic compounds to illustrate the utility of MD simulations.
In Silico Approaches to Predict Biological Activity and Druggability
In silico methods are essential for the early stages of drug discovery, allowing for the prediction of biological activity and the assessment of a compound's "druggability" before committing to costly and time-consuming synthesis and experimental testing. For analogues of this compound, these approaches leverage computational models to correlate chemical structures with their pharmacological effects.
One of the primary in silico methods is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For quinoline-based derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.govnih.gov These models generate contour maps that visualize how different structural features (e.g., steric, electrostatic, hydrophobic fields) influence biological activity. For instance, a CoMFA model for quinoline derivatives as anticancer agents identified key structural features that influence their potency, guiding the design of new compounds with improved activity. nih.gov
These models have demonstrated high predictive power, with significant cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²), confirming their reliability. nih.govnih.gov The insights gained from QSAR contour maps, combined with molecular docking results, provide a powerful tool for rational drug design, allowing researchers to strategically modify the quinoline scaffold to enhance interactions with the target receptor. nih.gov
Virtual screening is another powerful in silico technique where large libraries of compounds are computationally docked against a target protein to identify potential hits. nih.gov This approach, followed by more rigorous computational analysis like MD simulations and MM-GBSA free binding energy calculations, helps to prioritize the most promising candidates for synthesis and further testing. nih.govsemanticscholar.org These integrated in silico strategies streamline the discovery of novel, potent, and druggable quinoline-based therapeutic agents. nih.govmdpi.com
Table 4: Application of In Silico Models for Predicting Activity of Quinoline Analogues
| In Silico Method | Compound Series | Target/Activity | Key Statistical Metric | Application/Finding |
|---|---|---|---|---|
| 3D-QSAR (CoMFA) | Quinoline Derivatives | Anticancer (STK10 inhibition) | q² = 0.625, r² = 0.913 | Guided the design of new derivatives with predicted improved activity. nih.gov |
| CoMFA, CoMSIA, HQSAR | Quinoline Derivatives | Antimalarial | q² = 0.69-0.80, r² = 0.79-0.80 | Identified structural features correlated with activity against P. falciparum. nih.gov |
| QSAR | 4-Quinolone Derivatives | GABA(A) Receptor Ligands | r² = 0.87-0.92, r²(cv) = 0.78-0.82 | Correlated molecular shape parameters with binding affinity. nih.gov |
This table is interactive and showcases the utility of predictive in silico models in drug design for quinoline-related compounds.
Structure Activity Relationship Sar Studies of 7 Phenoxy 2,3 Dihydroquinolin 4 1h One Analogues
Influence of the Phenoxy Moiety on Biological Activity
The phenoxy group at the 7-position of the dihydroquinolinone scaffold is a crucial determinant of biological activity. The nature and position of substituents on this phenoxy ring can significantly modulate the compound's potency and efficacy.
Research on related heterocyclic systems, such as 7-phenoxy-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, has demonstrated the importance of the phenoxy moiety. In one study, it was observed that introducing an aryloxy or heteroaryloxy group at the 7-position favorably impacted the potentiator activity on AMPA receptors. nih.gov The exploration of monosubstitution on this phenoxy group revealed that both the nature and position of the substituent are critical. For instance, a methyl or methoxy (B1213986) group appeared to have a similar positive impact on activity. nih.gov However, the positioning of these groups was also found to be a key factor, with substitutions at the meta position of the phenoxy ring being particularly critical. nih.gov
Interestingly, the introduction of a strong electron-withdrawing group, such as a cyano moiety, at the meta position of the phenoxy group resulted in a compound that was less active than its methyl or methoxy analogues and had potency similar to the unsubstituted phenoxy compound. nih.gov This suggests that steric interactions of the substituent at the meta position could play a significant role in biological activity. The steric effect of the phenoxy rings can also act as spacers between adjacent stacking columns in molecular interactions. nih.gov
The electronic properties of the phenoxy group also play a role. An increase in the number of benzene (B151609) oxygen groups can lead to a red-shift in the absorption spectra of the molecular systems. nih.gov This indicates that modifications to the phenoxy moiety can alter the electronic and, consequently, the biological properties of the parent molecule.
In a different context, studies on flavone (B191248) derivatives have also highlighted the influence of a phenoxy moiety on selective cytotoxicity against cancer cells. The position of a 4-aminophenoxy group on the flavone scaffold was found to be a key determinant of its anticancer activity. nih.govresearchgate.net This underscores the general principle that the phenoxy group and its substituents are pivotal for modulating biological responses across different molecular scaffolds.
Impact of Substituents on the Dihydroquinolinone Core on Activity Modulation
The dihydroquinolinone core is another key area for structural modification to modulate biological activity. Quinolone derivatives, in general, are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.net The functionalization of the quinoline (B57606) nucleus is a common strategy to enhance these properties. brieflands.com
For instance, in a series of 4-aminoquinolines, a critical structural feature for potent antagonist activity against the α2C-adrenoceptor was the presence of a substituent at the 3-position of the quinoline ring. researchgate.net This highlights that even small modifications to the core structure can lead to significant changes in biological function and receptor selectivity.
The versatility of the quinolone scaffold allows for a wide range of chemical modifications. These modifications can influence the compound's pharmacokinetic properties and its interaction with biological targets. researchgate.net The quinoline nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors and enzymes, leading to diverse pharmacological activities. researchgate.net
Positional Effects of Substitution on Biological Efficacy
The position of substituents on both the phenoxy moiety and the dihydroquinolinone core has a profound impact on biological efficacy. As previously mentioned, in the case of 7-phenoxy-substituted benzothiadiazine dioxides, the meta position of the phenoxy group was found to be critical for activity. nih.gov This demonstrates a clear positional effect, where moving a substituent to a different position on the phenoxy ring can drastically alter the compound's potency.
Similarly, for quinoline derivatives, the position of substitution on the core ring system is crucial. The development of various generations of quinolone antimicrobials has been driven by systematic modifications at different positions of the quinolone ring, leading to an expanded antimicrobial spectrum and improved clinical utility. nih.gov
In a study on 4-phenylquinolin-2(1H)-one derivatives, substitutions at the 6, 7, and 8-positions of the quinolinone ring were investigated for their anticancer activity. nih.gov The results showed that specific substitution patterns at these positions led to compounds with high potency against various cancer cell lines, while having minimal effect on normal human cells. nih.gov This underscores the importance of the positional effects of substitution in achieving selective biological activity.
For example, one of the most potent compounds from this study, which exhibited nanomolar potency against COLO 205 cancer cells, had a specific substitution pattern that was crucial for its high efficacy. nih.gov This highlights that the precise placement of functional groups is a key consideration in the design of highly effective therapeutic agents based on the quinolinone scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This method is valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.
In the context of quinolinone derivatives, QSAR studies have been successfully employed to understand the key structural features required for their biological activities. For example, a QSAR study on quinolinone-based thiosemicarbazones designed as antituberculosis agents revealed that the van der Waals volume, electron density, and electronegativity were pivotal for their anti-TB activity. nih.gov The developed QSAR model showed good statistical parameters and was validated, demonstrating its predictive power. nih.gov
Such models can guide the design of new compounds with potentially enhanced activity. In the aforementioned study, the QSAR model was used to design a new series of compounds that were subsequently synthesized and showed potent in vitro activity against M. tuberculosis. nih.gov
QSAR models can also be used to assess the "applicability domain," which helps in making more confident predictions for new compounds. nih.gov This computational approach, often combined with molecular docking and molecular dynamics simulations, provides a powerful tool for the rational design of novel therapeutic agents based on the 7-Phenoxy-2,3-dihydroquinolin-4(1H)-one scaffold.
Molecular Mechanisms and Biochemical Target Interactions of 7 Phenoxy 2,3 Dihydroquinolin 4 1h One Derivatives
Investigation of Specific Enzyme Inhibitory Activities
Derivatives based on the quinolinone and quinazolinone core have demonstrated significant inhibitory activity against several key enzymes, particularly those involved in cancer and inflammation signaling pathways.
The inhibitory potential of these compounds is typically evaluated through a variety of in vitro assays that measure the reduction in enzyme activity. For instance, derivatives of a related 4-[2-(substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-1-phenyl/methyl-3,4-dihydroquinolin-2(1H)-one series were assessed for their tyrosine kinase inhibitory activity. researchgate.net These assays often utilize cancer cell lines, such as the MDA-MB cell line, to determine the cytotoxic and inhibitory effects of the compounds. researchgate.net
One study identified 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one as a particularly potent cytotoxic agent, exhibiting a half-maximal inhibitory concentration (IC50) of 0.0515 µM against the MDA-MB cell line. researchgate.net Similarly, research into 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one analogs, which share structural similarities, revealed inhibitory activity against cyclooxygenase-2 (COX-2). mdpi.comnih.gov The most effective compound in that series, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, showed a maximum COX-2 inhibition of 47.1% at a 20 µM concentration. mdpi.com
These screening assays are crucial for identifying lead compounds and understanding the structure-activity relationships that govern their inhibitory potency. researchgate.net
Table 1: Enzyme Inhibitory Activity of Selected Quinolinone and Quinazolinone Derivatives
| Compound/Derivative Class | Target Enzyme/Cell Line | Measurement | Result |
|---|---|---|---|
| 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one | Tyrosine Kinase (via MDA-MB cell line) | IC50 | 0.0515 µM researchgate.net |
Understanding the mechanism of inhibition at a molecular level is essential for rational drug design. frontiersin.orgbohrium.com Computational methods, such as molecular docking, are frequently employed to elucidate these interactions. frontiersin.orgmdpi.com For the aforementioned quinolin-2-one derivatives, molecular docking studies were performed against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net
These in silico analyses predicted that the synthesized compounds could bind effectively within the active site of the EGFR kinase domain. researchgate.net The interactions were characterized by well-conserved hydrogen bonds with one or more amino acid residues in the binding pocket. researchgate.net The binding affinity, represented by MolDock scores, for many of the novel quinolin-2-one analogues was found to be superior to that of the standard inhibitor, imatinib. researchgate.net The most potent compounds exhibited docking scores comparable to known reference ligands, indicating a strong potential for effective enzyme inhibition. researchgate.net Such studies reveal that the binding is driven by a combination of non-covalent intermolecular forces, including hydrogen bonds and van der Waals interactions, which stabilize the enzyme-ligand complex. frontiersin.orgresearchgate.net
Receptor Binding and Modulation Studies
Beyond enzyme inhibition, phenoxy-substituted compounds have been explored for their ability to modulate the activity of cell surface receptors, acting not as direct activators or blockers, but as allosteric modulators.
Positive allosteric modulators (PAMs) are substances that bind to a receptor at an allosteric site, distinct from the primary (orthosteric) agonist binding site. wikipedia.org This binding event induces a conformational change that increases the receptor's response to its endogenous agonist. wikipedia.orgtaylorandfrancis.com
Research on 7-phenoxy-substituted compounds, specifically 7-phenoxy-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, has identified them as potent PAMs of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov The AMPA receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. In studies using HEK293 cells expressing the GluA2 subunit of the AMPA receptor, one derivative, 4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, demonstrated nanomolar potency with a half-maximal effective concentration (EC50) of 2.0 nM. nih.gov This finding highlights the potential of the 7-phenoxy motif in designing powerful modulators of receptor activity.
Detailed structural and biophysical methods have been used to pinpoint the binding site of these AMPA receptor PAMs. nih.gov Small-angle X-ray scattering (SAXS), X-ray crystallography, and NMR experiments collectively confirmed that these 7-phenoxy derivatives bind to the dimer interface of the isolated GluA2 ligand-binding domain (GluA2-LBD). nih.gov This is a significant finding, as it indicates a binding mechanism of one modulator molecule per dimer interface, which differs from many other benzothiadiazine dioxides developed previously. nih.gov
The ability to identify a specific allosteric binding pocket is crucial for understanding receptor selectivity. nih.govarvojournals.org Selectivity, the ability of a ligand to bind preferentially to one receptor subtype over another, is a critical attribute for therapeutic agents. arxiv.orgscienceopen.com By characterizing the specific interactions within the binding site—such as those involving particular amino acid side chains—it becomes possible to design new molecules with improved selectivity and fewer off-target effects. duke.edu
Cellular Pathway Modulation and Biological Response in Model Systems
The interaction of 7-phenoxy-2,3-dihydroquinolin-4(1H)-one derivatives with enzymes and receptors ultimately translates into the modulation of intracellular signaling pathways and observable biological responses in model systems. nih.govnih.gov
The inhibition of EGFR tyrosine kinase, as seen with quinolinone derivatives, directly interferes with downstream signaling cascades critical for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. nih.govmdpi.com The potent cytotoxic effect observed in the MDA-MB breast cancer cell line is a direct biological consequence of this pathway modulation, leading to cell death. researchgate.net
Similarly, the inhibition of the COX-2 enzyme by related quinazolinone structures modulates the production of prostaglandins, which are key mediators of inflammation. mdpi.comnih.gov This demonstrates an anti-inflammatory response at the cellular level.
In the context of receptor modulation, the positive allosteric modulation of AMPA receptors enhances excitatory neurotransmission. nih.gov While the ultimate cellular response depends on the specific neuronal circuit, this mechanism is explored for its potential to treat cognitive disorders by enhancing synaptic plasticity. The use of defined model systems, such as HEK293 cells expressing specific receptor subunits, allows for the precise characterization of these biological outcomes. nih.gov
Cell Cycle Regulation and Apoptosis Induction Studies
Derivatives of the quinolinone scaffold have been extensively investigated for their ability to modulate the cell cycle and induce programmed cell death (apoptosis) in cancer cells. These compounds often exert their effects by interacting with key regulatory proteins, leading to a halt in cell division and eventual cell death.
Research into (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives has shown significant antiproliferative activity. One of the most active compounds in this series demonstrated the ability to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells nih.gov. This arrest is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. The induction of apoptosis by this compound was further supported by studies showing an increase in the levels of key apoptotic mediators, including Caspase-3, Caspase-8, Caspase-9, and Cytochrome C. nih.gov Furthermore, a shift in the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2 was observed, indicating a commitment of the cell to the apoptotic pathway nih.gov.
Similarly, studies on other related heterocyclic compounds, such as chalcone derivatives, have revealed comparable mechanisms. These compounds can induce G2/M phase arrest and apoptosis, which is tightly regulated by changes in the levels or phosphorylation status of regulatory proteins. mdpi.com Key markers of DNA damage, such as the histone H2A.X, are often activated in response to treatment with these agents, triggering the DNA damage response (DDR) pathway mdpi.com. The antiproliferative effects of certain synthetic indole chalcone derivatives have also been linked to G2/M arrest and the induction of apoptosis, characterized by cytochrome c release, cleavage of PARP (Poly(ADP-ribose) polymerase), and activation of caspases 3 and 7. nih.gov
The process of apoptosis, or programmed cell death, is a crucial mechanism for eliminating unwanted or damaged cells and is a primary target for many cancer therapies nih.gov. The ability of quinolinone derivatives to trigger this cascade, often beginning with cell cycle arrest, underscores their therapeutic potential nih.gov.
Table 1: Effects of Quinolinone Derivatives on Cell Cycle and Apoptosis Markers
| Compound Class | Cell Line | Effect | Key Markers |
|---|---|---|---|
| (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole | MCF-7 | G2/M Phase Arrest, Apoptosis | ↑ Caspase-3,8,9; ↑ Cytochrome C; ↑ BAX/Bcl-2 ratio |
| Indole Chalcone Derivative | MDA-MB-231 | G2/M Phase Arrest, Apoptosis | ↑ Cytochrome C; ↑ Caspase 3/7; PARP Cleavage |
| Chalcone Derivative | A2780cis | G2/M Phase Arrest, Apoptosis | ↑ Histone H2A.X; Modulation of PCNA, p-Rb, p21 |
Inhibition of Cell Proliferation, Migration, and Angiogenesis
The progression of cancer is heavily dependent on uncontrolled cell proliferation, invasion into surrounding tissues, and the formation of new blood vessels, a process known as angiogenesis. Derivatives of this compound have shown promise in targeting these critical pathways.
A key strategy in modern cancer therapy is the inhibition of angiokinases, such as vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis nih.gov. A novel 4-oxyquinoline derivative, WXFL-152, was identified as a potent triple-angiokinase inhibitor, effectively blocking VEGFR2, FGFR1, and PDGFRβ signals. This multi-target approach allows the compound to inhibit the proliferation of both vascular endothelial cells and pericytes, which are essential components of the tumor vasculature nih.gov.
In a similar vein, other small molecule inhibitors targeting VEGFR2 have demonstrated significant effects. The inhibitor YLL545 was shown to suppress VEGF-induced phosphorylation of VEGFR2 and its downstream signaling pathways, including STAT3 and ERK1/2 oncotarget.com. This blockade translated into marked inhibition of proliferation, migration, invasion, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs) oncotarget.com. The inhibition of endothelial cell migration is a critical step in preventing angiogenesis oncotarget.com.
The anti-proliferative potential of quinolone derivatives extends beyond endothelial cells to the cancer cells themselves. Ferrocene-containing quinolinones, for example, have displayed potent cytotoxic activity against various cancer cell lines, including HeLa and K562 researchgate.net. Furthermore, the quinoline (B57606) derivative PFK15 has been identified as an inhibitor of glycolysis, a metabolic pathway that activated endothelial and cancer cells rely on for proliferation and migration mdpi.com. By inhibiting the enzyme PFKFB3, PFK15 effectively suppresses glycolysis, leading to decreased proliferation and migration of endothelial cells, thereby blocking angiogenesis mdpi.com.
Q & A
Q. Advanced
- Catalyst screening : Transition metal catalysts (e.g., InCl₃) improve regioselectivity in cyclization steps .
- Solvent selection : High-boiling solvents (e.g., toluene) enable reflux without decomposition .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) removes by-products like unreacted phenoxy precursors .
How should researchers analyze the compound’s stability under varying storage conditions?
Q. Advanced
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) .
- Hygroscopicity testing : Store samples at 2–8°C in desiccators to prevent hydrolysis of the lactam ring .
- Light sensitivity : Use amber vials to avoid photodegradation of the quinolinone core .
What are the solubility properties of this compound, and how do they influence experimental design?
Q. Basic
- Solubility profile : Sparingly soluble in water (<0.1 mg/mL) but miscible in DMSO or DMF .
- In vitro assays : Prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS) to avoid precipitation .
- In vivo studies : Use biocompatible solvents (e.g., PEG 400) for dosing .
Which computational methods predict the reactivity of this compound in novel reactions?
Q. Advanced
- DFT calculations : Model transition states for electrophilic substitution at the phenoxy ring using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., acetone vs. ethanol) .
- PubChem data : Leverage SMILES notations (e.g.,
C1CNC2=CC=CC=C2C1=O) to predict metabolic pathways via ADMET tools .
How do crystallographic data inform the design of analogs with enhanced bioactivity?
Q. Advanced
- π-π stacking interactions : Modify substituents to optimize centroid distances (e.g., 3.94 Å for dimer stabilization) .
- Hydrogen-bonding motifs : Introduce polar groups (e.g., -OH or -NH₂) to strengthen interactions with target proteins .
- Torsion angles : Adjust bulky substituents to reduce steric hindrance in binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
